![molecular formula C16H11ClO2 B3033148 6-Chloro-2-(2-methylphenyl)chromen-4-one CAS No. 88952-76-5](/img/structure/B3033148.png)
6-Chloro-2-(2-methylphenyl)chromen-4-one
Overview
Description
6-Chloro-2-(2-methylphenyl)chromen-4-one is a chemical compound with the molecular formula C16H11ClO2 . It has a molecular weight of 270.71 g/mol . The compound is also known as 6-chloro-2-(m-tolyl)-4H-chromen-4-one .
Synthesis Analysis
The synthesis of 4-chromanone-derived compounds, such as 6-Chloro-2-(2-methylphenyl)chromen-4-one, has been a subject of interest in recent years . The chroman-4-one framework is a significant structural entity that belongs to the class of oxygen-containing heterocycles . It acts as a major building block in a large class of medicinal compounds . Several studies have been performed to improve the methodologies of 4-chromanone-derived compounds .Molecular Structure Analysis
The InChI code for 6-Chloro-2-(2-methylphenyl)chromen-4-one is 1S/C16H11ClO2/c1-10-3-2-4-11(7-10)16-9-14(18)13-8-12(17)5-6-15(13)19-16/h2-9H,1H3 . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis
The chroman-4-one framework, which is present in 6-Chloro-2-(2-methylphenyl)chromen-4-one, is a significant structural entity that belongs to the class of oxygen-containing heterocycles . It acts as a major building block in a large class of medicinal compounds . Synthetic compounds exhibit a broad variety of remarkable biological and pharmaceutical activities .Scientific Research Applications
- Anticancer Properties : Researchers investigate its potential as an anticancer agent due to its structural resemblance to flavonoids. It may inhibit tumor growth and metastasis .
- Anti-inflammatory Effects : The compound’s anti-inflammatory properties make it a candidate for drug development targeting inflammatory diseases .
- Building Block for Chromenone Derivatives : Chemists use it as a precursor in the synthesis of various chromenone derivatives. These derivatives often exhibit diverse biological activities .
- Fluorescent Properties : Scientists explore its fluorescence behavior, which can be useful in imaging and sensing applications. The compound’s emission properties are relevant for fluorescence-based assays .
- Luminescent Materials : Researchers investigate its incorporation into luminescent materials, such as organic light-emitting diodes (OLEDs) or sensors .
- Enzyme Inhibition : The compound’s interaction with enzymes is studied, potentially leading to enzyme inhibitors for therapeutic purposes .
- Cellular Signaling Pathways : Its effects on cellular signaling pathways are explored, especially those related to oxidative stress and apoptosis .
- Natural Product Isolation : Scientists isolate it from natural sources (such as plants) and study its biological activities. This contributes to our understanding of natural product chemistry.
Medicinal Chemistry and Drug Development
Organic Synthesis
Photophysics and Photochemistry
Material Science
Biological Studies
Natural Product Research
Safety and Hazards
properties
IUPAC Name |
6-chloro-2-(2-methylphenyl)chromen-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClO2/c1-10-4-2-3-5-12(10)16-9-14(18)13-8-11(17)6-7-15(13)19-16/h2-9H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUXOVBMNMPQZSP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60350977 | |
Record name | 4H-1-Benzopyran-4-one, 6-chloro-2-(2-methylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60350977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-(2-methylphenyl)chromen-4-one | |
CAS RN |
88952-76-5 | |
Record name | 4H-1-Benzopyran-4-one, 6-chloro-2-(2-methylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60350977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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